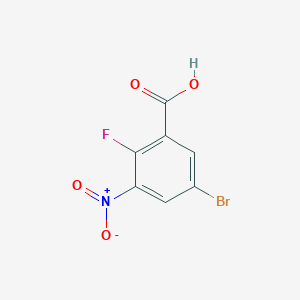

5-Bromo-2-fluoro-3-nitrobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOKSXISBYNNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626275 | |

| Record name | 5-Bromo-2-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153279-80-1 | |

| Record name | 5-Bromo-2-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Fluoro 3 Nitrobenzoic Acid

Synthetic Routes to 5-Bromo-2-fluoro-3-nitrobenzoic Acid

The preparation of this compound can be approached through various synthetic strategies. The choice of strategy often depends on the availability of starting materials, desired yield, and scalability of the process.

Convergent and Linear Synthesis Strategies

The synthesis of a multisubstituted benzene (B151609) derivative like this compound can be designed using either a linear or a convergent approach.

Precursor Identification and Derivatization Approaches

The successful synthesis of this compound hinges on the selection of appropriate precursors and the strategic sequence of functional group introductions.

A common and practical approach involves the sequential functionalization of a readily available aromatic starting material. Two primary precursors can be considered for a linear synthesis: 2-fluorobenzoic acid or a derivative thereof.

One potential pathway begins with the bromination of 2-fluorobenzoic acid to yield 5-Bromo-2-fluorobenzoic acid. This intermediate can then undergo nitration to introduce the nitro group at the 3-position, yielding the final product.

Alternatively, one could start with a nitrated precursor. For instance, 2-fluoro-3-nitrobenzoic acid could be synthesized and then subjected to bromination to introduce the bromine atom at the 5-position.

The order in which the halogenation (bromination), nitration, and carboxylation (or introduction of a precursor to the carboxylic acid) steps are performed is critical to achieving the desired substitution pattern. This is governed by the directing effects of the substituents already present on the aromatic ring during electrophilic aromatic substitution reactions.

Fluoro group (-F): Ortho-, para-director and weakly deactivating. pressbooks.pub

Bromo group (-Br): Ortho-, para-director and weakly deactivating. pressbooks.pub

Carboxyl group (-COOH): Meta-director and deactivating. pressbooks.pub

Nitro group (-NO2): Meta-director and strongly deactivating. pressbooks.pub

Route 1: Nitration of 5-Bromo-2-fluorobenzoic acid

In this route, the starting material is 5-Bromo-2-fluorobenzoic acid. The directing effects of the substituents are as follows:

The -F group at position 2 directs incoming electrophiles to positions 3 and 6.

The -Br group at position 5 directs to positions 4 and 6.

The -COOH group at position 1 directs to positions 3 and 5.

The nitration is expected to occur predominantly at the 3-position, as this position is activated by the ortho-directing fluorine atom and is also a meta-position relative to the carboxyl group. A similar regioselectivity has been observed in the nitration of 5-bromo-2-chlorobenzoic acid, which yields 5-bromo-2-chloro-3-nitrobenzoic acid. chemicalbook.com

Route 2: Bromination of 2-Fluoro-3-nitrobenzoic acid

In this alternative pathway, the precursor is 2-Fluoro-3-nitrobenzoic acid. The directing effects are:

The -F group at position 2 directs to positions 3 (already substituted) and 6.

The -NO2 group at position 3 directs to position 5.

The -COOH group at position 1 directs to position 5.

Here, both the nitro and carboxyl groups strongly direct the incoming bromine to the 5-position, making this a highly regioselective transformation.

A general synthesis of 5-Bromo-2-fluorobenzoic acid starts from 2-fluorobenzoic acid, which is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. guidechem.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, the reaction conditions for the key transformation steps must be carefully optimized.

For the nitration of 5-Bromo-2-fluorobenzoic acid, a mixed acid system of nitric acid and sulfuric acid is typically employed. The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of undesired side products. A typical procedure involves the dropwise addition of a mixed acid solution to the substrate at a reduced temperature, followed by a period of heating to complete the reaction. chemicalbook.com

| Parameter | Range/Conditions | Effect on Reaction |

|---|---|---|

| Temperature | 0°C to 100°C | Lower temperatures can improve selectivity, while higher temperatures increase the reaction rate. |

| Reactant Ratio | Stoichiometric to excess nitrating agent | Using an excess of the nitrating agent can drive the reaction to completion but may also increase the risk of side reactions. |

| Solvent | Sulfuric acid, acetic acid | The solvent can influence the solubility of the reactants and the stability of the intermediates. |

| Reaction Time | 1 to 24 hours | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation. |

While the primary discussed routes involve the functionalization of a pre-existing benzoic acid derivative, an alternative strategy could involve the carboxylation of a suitably substituted benzene ring. For instance, 1,4-dibromo-2-fluoro-5-nitrobenzene (B1429235) could potentially be carboxylated.

Catalytic carboxylation reactions often employ transition metal catalysts. For example, copper-catalyzed systems have been developed for the carboxylation of various organic molecules. The choice of catalyst and ligands is crucial for the efficiency and selectivity of such reactions.

The solvent can have a significant impact on the outcome of these reactions. Polar aprotic solvents are often used in transition-metal-catalyzed carboxylations. The solvent can affect the solubility of the catalyst and substrate, as well as the stability of the reactive intermediates.

Temperature and Pressure Control in Aromatic Functionalization

The synthesis and functionalization of aromatic compounds, including derivatives of benzoic acid, are significantly influenced by reaction parameters such as temperature and pressure. Precise control over these variables is crucial for achieving desired product yields, minimizing side reactions, and ensuring the stability of the molecular structure.

Temperature is a fundamental parameter in chemical synthesis that governs reaction kinetics. In the context of aromatic functionalization, such as halogenation or nitration, temperature can dictate the rate and selectivity of the reaction. For instance, in on-surface synthesis involving benzoic acid derivatives, the specific halogen atom (iodine, bromine, or chlorine) can alter the required reaction temperature for processes like dehalogenation and polymerization researchgate.net. However, elevated temperatures can also lead to undesirable outcomes. Studies on benzoic acid and its derivatives in subcritical water have shown that significant degradation occurs at temperatures between 200°C and 250°C, often through processes like decarboxylation nih.gov. Benzoic acid itself, while more stable, still degrades at temperatures above 300°C nih.gov. Therefore, optimizing the temperature is a balancing act between achieving a sufficient reaction rate and preventing thermal decomposition.

Pressure is another critical variable, particularly in solid-state reactions and reactions involving gaseous reagents or sealed systems. Research on benzoic acid crystals has demonstrated that increasing hydrostatic pressure can alter the crystal packing and molecular structure nih.gov. Initially, a rise in pressure up to 1 GPa can increase the stability of the crystal lattice; however, further increases lead to destabilization nih.gov. This pressure also affects the aromatic ring itself, causing it to shrink without necessarily altering its shape nih.gov. In synthetic applications, such as microwave-assisted organic synthesis (MAOS), reactions can be performed in sealed vessels, allowing for simultaneous increases in temperature and pressure mdpi.org. This technique can significantly accelerate reaction rates, as seen in the coupling of benzoic acid to a solid-phase resin, where reactions at elevated pressure (3 bar) and temperature (89°C) proceed much faster than under atmospheric conditions mdpi.org.

The interplay between temperature and pressure is therefore a key consideration in the synthesis of compounds like this compound, enabling control over reaction efficiency, product purity, and molecular stability.

| Parameter | Effect on Aromatic Functionalization | Typical Conditions/Observations |

| Temperature | Influences reaction rate and selectivity. High temperatures can cause degradation (e.g., decarboxylation) researchgate.netnih.gov. | Varies by reaction; degradation of benzoic acid derivatives noted at 200-250°C nih.gov. |

| Pressure | Affects crystal lattice energy and molecular geometry. Can be used to accelerate reactions in sealed systems nih.govmdpi.org. | Microwave synthesis may use pressures around 3 bar to reach superheated solvent temperatures mdpi.org. |

Emerging Synthetic Technologies for Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives is evolving with the advent of new technologies that offer greater efficiency, control, and the ability to create complex molecules for advanced applications. These emerging methods are moving beyond traditional batch chemistry to provide innovative solutions for synthesis and functionalization.

Microwave-Assisted Organic Synthesis (MAOS) has become a prominent technology for accelerating chemical reactions. By using microwave irradiation to heat reactants, MAOS can dramatically reduce reaction times compared to conventional heating methods. For example, the solid-phase coupling of benzoic acid to a Wang resin, which takes 72 hours at room temperature, can be completed in under 3 hours with microwave heating mdpi.org. This efficiency is achieved through rapid, controlled heating in systems that can also operate at elevated pressures mdpi.org.

On-Surface Synthesis represents a frontier in creating functional molecular structures directly on a support surface researchgate.net. This approach offers unique control over the formation of molecular assemblies, such as dimers and polymers, from benzoic acid building blocks. The reactions are often thermally driven and can be visualized with advanced microscopy, providing insights into chemical bonding at the nanoscale researchgate.net.

Late-Stage Functionalization (LSF) strategies are being developed to modify complex molecules at a late point in their synthesis, which is highly valuable in drug discovery and materials science. For aromatic compounds, C–H bond functionalization is a key area of LSF research acs.orgacs.org. This technique allows for the direct conversion of a C–H bond on the aromatic ring to a new functional group. The carboxylic acid moiety of benzoic acid derivatives can act as an endogenous directing group, guiding a metal catalyst to a specific C–H bond (often in the ortho position) to ensure high site-selectivity acs.org.

The development of these derivatives is also driven by their application in Advanced Materials . For example, benzoic acid derivatives are being investigated as inhibitors for atomic layer deposition (ALD) in semiconductor manufacturing and as molecular additives to enhance the stability and reproducibility of perovskite solar cells acs.orgmdpi.com. The specific synthetic needs of these high-tech applications are a powerful driver for innovation in chemical synthesis acs.orgmdpi.com.

| Technology | Principle | Application for Benzoic Acid Derivatives |

| Microwave-Assisted Synthesis | Rapid and uniform heating of reactants using microwave irradiation mdpi.org. | Accelerates reactions such as solid-phase coupling, reducing times from days to hours mdpi.org. |

| On-Surface Synthesis | Chemical reactions performed on a substrate to create ordered molecular structures researchgate.net. | Polymerization and C-C coupling of halogenated benzoic acids on surfaces researchgate.net. |

| Late-Stage C-H Functionalization | Direct modification of C-H bonds on an existing molecular scaffold acs.org. | The carboxyl group can direct catalysts to achieve site-selective functionalization of the aromatic ring acs.org. |

| Advanced Materials Synthesis | Creation of tailored molecules for specific high-tech applications acs.orgmdpi.com. | Synthesis of derivatives for use in perovskite solar cells and atomic layer deposition acs.orgmdpi.com. |

Chemical Reactivity and Transformation of this compound

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is the primary site of reactivity for this compound in many common organic transformations. This functional group can undergo esterification, amidation, and reduction, providing pathways to a variety of other important chemical structures.

Esterification is the process of converting a carboxylic acid into an ester. For this compound, this typically involves reaction with an alcohol in the presence of an acid catalyst. The most common mechanism is Fischer esterification, a reversible reaction where protonation of the carboxyl group makes it more susceptible to nucleophilic attack by the alcohol ncert.nic.in. The subsequent elimination of a water molecule yields the ester.

The successful synthesis of the methyl ester of this compound, Methyl 5-bromo-2-fluoro-3-nitrobenzoate, confirms the viability of this reaction . The reaction would involve treating the parent acid with methanol (B129727), typically in the presence of a strong acid catalyst like sulfuric acid. A patent for a structurally similar compound, 5-fluoro-2-methyl-3-nitrobenzoic acid, also describes a subsequent esterification step with methanol to yield the corresponding methyl ester, highlighting this as a standard procedure in the synthesis of such molecules google.com.

| Reactant | Reagent | Product |

| This compound | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Methyl 5-bromo-2-fluoro-3-nitrobenzoate |

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide bond. The direct reaction is generally unfavorable and requires activation of the carboxylic acid. A common method is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an amine ncert.nic.in.

In modern synthetic chemistry, particularly when dealing with sensitive substrates or in the context of peptide synthesis, a wide array of coupling reagents are used to facilitate amide bond formation directly. These reagents activate the carboxylic acid in situ, allowing it to react with an amine under mild conditions. While specific examples for this compound are not detailed in the provided search context, the principles are broadly applicable to benzoic acid derivatives researchgate.net.

| Coupling Reagent Class | Examples | Function |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group to form an O-acylisourea intermediate. |

| Uronium/Guanidinium | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Forms a highly reactive activated ester in situ. |

| Phosphonium (B103445) | BOP, PyBOP | Activates the carboxyl group through a phosphonium intermediate. |

The carboxylic acid group of this compound can be reduced to a primary alcohol (-CH₂OH). This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction.

The standard reagent for this purpose is lithium aluminium hydride (LiAlH₄) ncert.nic.in. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones ncert.nic.in. The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) and is followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol, (5-bromo-2-fluoro-3-nitrophenyl)methanol. Care must be taken as LiAlH₄ can also reduce the nitro group, potentially leading to other products depending on the reaction conditions.

| Reactant | Reagent(s) | Product |

| This compound | 1. Lithium Aluminium Hydride (LiAlH₄) 2. Water/Acid Workup (e.g., H₃O⁺) | (5-bromo-2-fluoro-3-nitrophenyl)methanol |

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to chemical transformation.

Reduction of the Nitro Group to Amine Functionality

The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of various organic compounds, including pharmaceuticals and dyes. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. For aromatic nitro compounds, catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently employed in the presence of hydrogen gas.

Another widely used method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. These reactions proceed through a series of intermediates to yield the corresponding aniline (B41778) derivative. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the other functional groups present in the molecule, such as the bromine and fluorine atoms.

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Ethanol (B145695), Room Temperature | 3-Amino-5-bromo-2-fluorobenzoic acid |

| Fe, HCl | Ethanol/Water, Reflux | 3-Amino-5-bromo-2-fluorobenzoic acid |

| SnCl₂·2H₂O | Ethanol, Reflux | 3-Amino-5-bromo-2-fluorobenzoic acid |

Exploration of Electrophilic and Nucleophilic Attack on the Nitroaromatic System

The presence of the nitro group, along with the fluorine and bromine atoms, deactivates the aromatic ring towards electrophilic substitution. The strong electron-withdrawing nature of these substituents reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution, if forced, would be directed to the positions meta to the nitro group.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a topic that will be further explored in the context of the halogen substituents. The nitro group, particularly when positioned ortho or para to a leaving group, plays a crucial role in stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution.

Reactions at Halogen Substituents (Bromine and Fluorine)

The differential reactivity of the bromine and fluorine substituents on the aromatic ring allows for selective functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine

In nucleophilic aromatic substitution reactions, the rate of displacement of halogens typically follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile on the carbon atom bearing the halogen, and the high electronegativity of fluorine makes this carbon more electrophilic. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom in this compound further activates the ring for nucleophilic attack at the C-F bond. This allows for the selective displacement of the fluorine atom by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups.

| Nucleophile | Solvent | Product |

| R-NH₂ | DMF or DMSO | 5-Bromo-2-(alkylamino)-3-nitrobenzoic acid |

| R-OH | THF or Dioxane | 5-Bromo-2-alkoxy-3-nitrobenzoic acid |

| R-SH | Acetonitrile | 5-Bromo-2-(alkylthio)-3-nitrobenzoic acid |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) utilizing Bromine

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.orgwikipedia.org This reaction is widely used to form biaryl linkages, which are common motifs in pharmaceuticals and materials science. yonedalabs.comlibretexts.orgwikipedia.org The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 5-Aryl-2-fluoro-3-nitrobenzoic acid |

| Alkene | Pd(OAc)₂ | Et₃N | DMF | 5-Alkenyl-2-fluoro-3-nitrobenzoic acid |

Exploiting Halogen-Bonding Interactions in Supramolecular Chemistry

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The strength of this interaction depends on the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. In this compound, the bromine atom, being more polarizable than fluorine and attached to an electron-deficient aromatic ring, can participate in halogen bonding interactions. These directional interactions can be utilized in the design and construction of supramolecular assemblies, such as co-crystals and liquid crystals. The study of these interactions provides insights into crystal engineering and the development of new materials with tailored properties.

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in this compound is dictated by the combined electronic effects of its four substituents. The fluorine, bromine, nitro, and carboxyl groups are all electron-withdrawing by induction, which significantly reduces the electron density of the aromatic system. This general deactivation makes the ring less susceptible to electrophilic attack but, conversely, activates it towards nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivitynih.gov

Electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging. The cumulative inductive effect of the four electron-withdrawing substituents strongly deactivates the ring, making it much less nucleophilic than benzene. msu.edu Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which typically proceed readily with activated or simple benzene derivatives, would require extremely harsh conditions, if they proceed at all. msu.edumasterorganicchemistry.com

Should an electrophilic substitution be forced to occur, the regioselectivity would be determined by the directing effects of the existing substituents. Halogens (F and Br) are ortho, para-directors, while the nitro (-NO2) and carboxylic acid (-COOH) groups are meta-directors. msu.eduyoutube.com The only unsubstituted position on the ring is C6. The directing influence of each substituent on this position can be analyzed as follows:

Carboxylic Acid (-COOH) at C1: A meta-director, influencing positions C3 and C5 (both occupied).

Fluorine (-F) at C2: An ortho, para-director, influencing positions C3 (occupied), C6, and C1 (occupied). It therefore directs towards C6.

Nitro (-NO2) at C3: A meta-director, influencing positions C1 and C5 (both occupied).

Bromine (-Br) at C5: An ortho, para-director, influencing positions C4 (occupied) and C6. It therefore directs towards C6.

Both the fluorine and bromine atoms direct incoming electrophiles to the C6 position. Despite the profound deactivation of the ring, any potential electrophilic attack would be overwhelmingly directed to this sole available site.

| Substituent | Position | Classification | Directing Effect | Influence on C6 Position |

|---|---|---|---|---|

| -COOH | C1 | Deactivating, Meta-Director | C3, C5 | None |

| -F | C2 | Deactivating, Ortho, Para-Director | C1, C3, C6 | Directing |

| -NO2 | C3 | Strongly Deactivating, Meta-Director | C1, C5 | None |

| -Br | C5 | Deactivating, Ortho, Para-Director | C4, C6 | Directing |

Nucleophilic Aromatic Substitution on Activated Ringsnih.govlibretexts.org

In contrast to its inertness towards electrophiles, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the presence of the strong electron-withdrawing nitro group. For an SNAr reaction to occur, a good leaving group (such as a halogen) must be present on the ring, and there must be strong electron-withdrawing groups positioned ortho or para to it. youtube.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

The molecule has two potential leaving groups: the fluorine atom at C2 and the bromine atom at C5.

Fluorine at C2: This position is ortho to both the nitro group at C3 and the carboxylic acid group at C1. Both of these groups can effectively stabilize the negative charge that develops at C2 during nucleophilic attack.

Bromine at C5: This position is meta to the nitro group and the carboxylic acid group. An electron-withdrawing group in the meta position offers significantly less resonance stabilization for the Meisenheimer complex. youtube.com

Consequently, nucleophilic attack will occur preferentially at the C2 position, leading to the displacement of the fluoride (B91410) ion. Fluorine is often a better leaving group than other halogens in SNAr reactions because its high electronegativity makes the carbon to which it is attached more electrophilic and susceptible to attack.

| Position of Attack | Leaving Group | Position of -NO2 Group (Relative) | Stabilization of Intermediate | Reactivity Outcome |

|---|---|---|---|---|

| C2 | Fluorine | Ortho | High (Resonance Stabilization) | Favored site of substitution |

| C5 | Bromine | Meta | Low | Disfavored site of substitution |

Oxidative and Reductive Transformations of the Aromatic Core

Oxidative Transformations

The aromatic core of this compound is highly resistant to oxidation. The presence of multiple electron-withdrawing groups renders the ring electron-deficient, a state that disfavors reactions with oxidizing agents, which seek out electron-rich centers. The carboxylic acid group is already in a high oxidation state, and cleavage of the aromatic ring would require exceptionally harsh oxidative conditions.

Reductive Transformations

The most significant reductive transformation for this molecule involves the selective reduction of the nitro group. The nitro group can be readily reduced to a primary amine (-NH2) group, yielding 3-amino-5-bromo-2-fluorobenzoic acid. This transformation is a cornerstone in the synthesis of many complex molecules as it introduces a versatile amino functional group.

The reduction can be achieved using various reagents. A common method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl). youtube.com Catalytic hydrogenation, using hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) or platinum, is another effective method. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without causing dehalogenation (removal of the bromine or fluorine atoms).

| Reagent System | Description | Typical Product |

|---|---|---|

| Fe / HCl or SnCl2 / HCl | Metal-acid reduction | 3-amino-5-bromo-2-fluorobenzoic acid |

| H2 / Pd-C | Catalytic Hydrogenation | 3-amino-5-bromo-2-fluorobenzoic acid |

Spectroscopic and Computational Elucidation of 5 Bromo 2 Fluoro 3 Nitrobenzoic Acid

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous structural determination of organic compounds. A combination of nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy offers a comprehensive understanding of the connectivity, chemical environment, and vibrational modes of the atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and electronic environment of the atoms. For 5-Bromo-2-fluoro-3-nitrobenzoic acid, a multi-pronged NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete structural assignment.

¹H NMR and ¹³C NMR Spectral Analysis

Due to the absence of extensive published experimental data for this compound, predicted NMR data is utilized for this analysis. The predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the carboxylic acid proton. The aromatic protons, being on a highly substituted and electron-deficient ring, are expected to resonate at lower field. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of acidic protons.

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded, appearing at the lowest field. The aromatic carbons will have distinct chemical shifts influenced by the attached substituents (bromo, fluoro, nitro, and carboxyl groups). The carbon atoms directly bonded to electronegative atoms like fluorine and the nitro group will be significantly deshielded.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 8.2 - 8.4 | Doublet |

| H-6 | 8.0 - 8.2 | Doublet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-COOH) | 165 - 170 |

| C-2 (-F) | 155 - 160 (d, ¹JCF) |

| C-3 (-NO₂) | 140 - 145 |

| C-4 | 130 - 135 |

| C-5 (-Br) | 115 - 120 |

| C-6 | 125 - 130 |

| -COOH | 165 - 170 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. In this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-4 and H-6, confirming their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show correlations between H-4 and C-4, and H-6 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons. For instance, the carboxylic acid proton could show a correlation to the carbonyl carbon (C-1) and C-2. The aromatic protons would show multiple correlations to neighboring carbons, helping to piece together the full carbon skeleton and confirm the substitution pattern.

Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Environment Assessment

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the fluorine atom in this compound would be influenced by the electronic effects of the adjacent nitro and carboxyl groups. The fluorine signal is expected to be a doublet of doublets due to coupling with the neighboring aromatic protons. The precise chemical shift and coupling constants would provide valuable information about the electronic environment of the fluorine atom.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignment for Functional Groups (Carboxyl, Nitro, Halogens)

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its various functional groups.

Carboxyl Group:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption in the IR spectrum, usually between 1680-1710 cm⁻¹ for aromatic carboxylic acids.

C-O Stretch and O-H Bend: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and are often coupled with other modes.

Nitro Group:

Asymmetric NO₂ Stretch: A strong absorption in the IR spectrum, typically in the range of 1500-1560 cm⁻¹.

Symmetric NO₂ Stretch: A medium to strong absorption in the IR spectrum, usually between 1335-1370 cm⁻¹.

Halogens:

C-F Stretch: A strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.

C-Br Stretch: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range, and may be observed in the far-IR or Raman spectrum.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxyl | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxyl | C=O stretch | 1680 - 1710 |

| Nitro | Asymmetric NO₂ stretch | 1500 - 1560 |

| Nitro | Symmetric NO₂ stretch | 1335 - 1370 |

| Fluoro | C-F stretch | 1000 - 1400 |

| Bromo | C-Br stretch | 500 - 650 |

Analysis of Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for investigating intermolecular interactions in this compound. These interactions, primarily hydrogen bonding, significantly influence the molecular arrangement in the solid state and affect the vibrational frequencies of the functional groups involved.

In the crystalline state, benzoic acid derivatives commonly form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This intermolecular O-H···O=C hydrogen bonding is a dominant feature and can be readily identified by characteristic shifts in the vibrational spectra.

The key vibrational modes sensitive to these interactions include:

O-H Stretching: In a non-interacting (monomeric) state, the O-H stretching vibration of the carboxylic acid group typically appears as a sharp band above 3500 cm⁻¹. However, due to strong intermolecular hydrogen bonding in the dimeric form, this band becomes exceptionally broad, often spanning from 2500 to 3300 cm⁻¹, and its intensity is significantly increased. nih.gov This broadening is a hallmark of strong hydrogen bonding in carboxylic acid dimers.

C=O Stretching: The carbonyl (C=O) stretching vibration is also highly sensitive to hydrogen bonding. In the monomeric form, the C=O band is found at higher wavenumbers (typically 1760-1790 cm⁻¹). In the hydrogen-bonded dimer, this band shifts to a lower frequency (ca. 1680-1710 cm⁻¹) because the hydrogen bond weakens the C=O double bond, lowering the energy required to excite its stretching vibration. scirp.org

Out-of-Plane O-H Bending: A broad absorption band often observed near 920 cm⁻¹ is characteristic of the out-of-plane O-H bending mode of the hydrogen-bonded dimer, further confirming this structural arrangement.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a more detailed assignment of vibrational modes. By comparing the calculated frequencies for a monomer versus a dimer, the specific shifts caused by hydrogen bonding can be quantified, confirming the presence and strength of these intermolecular interactions. ijtsrd.comdntb.gov.ua For this compound, the presence of the electron-withdrawing nitro, fluoro, and bromo substituents can further modulate the acidity of the carboxylic proton and influence the strength of the hydrogen bonding, which would be reflected as subtle shifts in the aforementioned vibrational bands. scirp.org

| Vibrational Mode | Typical Frequency Range (Monomer) | Typical Frequency Range (H-Bonded Dimer) | Observed Change |

|---|---|---|---|

| O-H Stretch | ~3500-3570 cm⁻¹ (Sharp) | ~2500-3300 cm⁻¹ (Very Broad) | Shift to lower frequency, significant broadening |

| C=O Stretch | ~1760-1790 cm⁻¹ | ~1680-1710 cm⁻¹ | Shift to lower frequency |

| Out-of-Plane O-H Bend | Not prominent | ~920 cm⁻¹ (Broad) | Appearance of a characteristic broad band |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for the structural elucidation and purity verification of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition.

Molecular Ion and Fragmentation Pathway Analysis

The exact mass of this compound (C₇H₃BrFNO₄) is 262.9230 u. chemsrc.com In mass spectrometry, this compound would exhibit a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., [M]⁺ and [M+2]⁺).

The fragmentation of aromatic carboxylic acids under electron impact (EI) ionization typically follows predictable pathways. For this compound, the fragmentation is influenced by the various functional groups on the aromatic ring.

Primary Fragmentation Pathways:

Loss of a Hydroxyl Radical ([M-OH]⁺): A common initial fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 u), leading to the formation of a stable acylium ion.

Loss of the Carboxyl Group ([M-COOH]⁺): Decarboxylation can occur through the loss of the entire carboxyl group as a radical (•COOH, 45 u), resulting in a bromofluoronitrobenzene ion.

Loss of Nitric Oxide ([M-NO]⁺) or Nitrogen Dioxide ([M-NO₂]⁺): Nitroaromatic compounds frequently fragment through the loss of •NO (30 u) or •NO₂ (46 u). The loss of •NO₂ is often a prominent fragmentation pathway.

Loss of Halogens: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79/81 u).

These primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 u) from acylium ions, leading to a complex but interpretable mass spectrum. HRMS is crucial for distinguishing between fragment ions with the same nominal mass but different elemental compositions, thereby confirming the proposed fragmentation pathways. nih.govfu-berlin.de

| Fragment Ion | Mass Loss (u) | Predicted m/z for ⁷⁹Br Isotope | Description |

|---|---|---|---|

| [M]⁺ | - | 262.9 | Molecular Ion |

| [M-OH]⁺ | 17 | 245.9 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | 46 | 216.9 | Loss of nitrogen dioxide radical |

| [M-COOH]⁺ | 45 | 217.9 | Loss of carboxyl radical |

| [M-Br]⁺ | 79 | 183.9 | Loss of bromine radical |

| [M-OH-CO]⁺ | 45 (17+28) | 217.9 | Loss of hydroxyl followed by carbon monoxide |

Applications in Reaction Monitoring and Purity Assessment

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for monitoring the progress of chemical reactions that synthesize this compound. By taking small aliquots from the reaction mixture over time, analysts can track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

HRMS is a definitive method for assessing the purity of the final compound. Its high mass accuracy enables the confident identification of the target molecule and the detection and identification of trace-level impurities, such as unreacted starting materials, byproducts from side reactions (e.g., isomers, over-nitrated or halogenated species), or residual solvents. By comparing the measured mass of an impurity to a database of possible structures, its elemental formula can be determined, providing crucial information for refining purification processes like recrystallization or chromatography.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides information about the conjugated systems and chromophores within the molecule.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its substituted benzene (B151609) ring. The key chromophores are the benzoic acid moiety and, more significantly, the nitrobenzene (B124822) system. The primary electronic transitions observed for such molecules are:

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. For substituted benzenes, these transitions typically give rise to strong absorption bands, often below 300 nm. The conjugation of the carboxyl and nitro groups with the benzene ring influences the energy of these transitions.

n → π Transitions:* These are lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro or carboxyl groups) to a π* antibonding orbital of the aromatic ring. The n → π* transition associated with the nitro group in nitroaromatics often appears as a distinct, low-intensity shoulder or band at longer wavelengths (typically >300 nm) compared to the π → π* transitions. uobabylon.edu.iq

The combination of the electron-withdrawing nitro and carboxyl groups, along with the fluoro and bomo substituents, modifies the energy levels of the molecular orbitals. This generally results in a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon changing the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule.

For this compound, which possesses polar functional groups, significant solvatochromic effects are expected:

π → π Transitions:* In polar solvents, these bands often exhibit a bathochromic shift (red shift, to longer wavelengths). This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules, reducing the energy gap for the transition. uobabylon.edu.iqijcce.ac.ir

n → π Transitions:* Conversely, these transitions commonly undergo a hypsochromic shift (blue shift, to shorter wavelengths) with increasing solvent polarity. The non-bonding electrons in the ground state can interact strongly with protic solvents (like ethanol (B145695) or water) via hydrogen bonding. This interaction stabilizes the ground state more than the excited state, thus increasing the energy required for the transition. uobabylon.edu.iq

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarity (e.g., hexane, dichloromethane, ethanol), the nature of its electronic transitions can be further elucidated.

| Electronic Transition | Effect of Increasing Solvent Polarity | Reason |

|---|---|---|

| π → π | Bathochromic Shift (Red Shift) | Greater stabilization of the more polar excited state. |

| n → π | Hypsochromic Shift (Blue Shift) | Greater stabilization of the ground state via H-bonding. |

Crystallographic Studies and Solid-State Characteristics

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. For this compound, such studies are crucial for correlating its molecular structure with its macroscopic properties.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. This technique would provide unambiguous information about the molecular geometry and the packing of molecules in the crystal lattice of this compound.

An experimental determination of the crystal structure would yield a complete set of intramolecular distances and angles. This data is essential for understanding the electronic and steric effects of the bromo, fluoro, and nitro substituents on the benzoic acid framework. At present, no published crystallographic data exists to populate a table of these parameters.

Table 1: Hypothetical Bond Lengths and Angles for this compound (Note: The following table is a placeholder to illustrate the type of data that would be obtained from a single-crystal X-ray diffraction study. No experimental data is currently available.)

| Parameter | Value | Parameter | Value |

| Br-C5 | Data not available | C1-C2-C3 | Data not available |

| F-C2 | Data not available | C2-C3-C4 | Data not available |

| N-C3 | Data not available | C3-C4-C5 | Data not available |

| C1-C(OOH) | Data not available | O-C-O | Data not available |

| C=O | Data not available | C2-C1-C(OOH) | Data not available |

| C-O | Data not available | C6-C1-C(OOH) | Data not available |

The orientation of the carboxylic acid and nitro groups relative to the benzene ring is a key conformational feature. A crystallographic study would reveal the specific torsional angles, providing insight into steric hindrance and potential intramolecular interactions, such as hydrogen bonding, that stabilize the conformation in the solid state.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray diffraction is a critical tool for characterizing the bulk crystalline phase of a material and identifying potential polymorphism—the existence of multiple crystal forms. Each polymorph would exhibit a unique PXRD pattern. As no studies have been published, the PXRD pattern for this compound has not been characterized, and it is unknown whether it exists in multiple polymorphic forms.

Intermolecular Interactions in Crystal Packing

The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. Understanding these interactions is key to predicting and explaining the material's properties, such as melting point and solubility.

Table 2: Potential Hydrogen Bonding Parameters for this compound (Note: This table illustrates the parameters that would be derived from a crystallographic study. No experimental data is currently available.)

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | |

| O-H...O | Data not available | Data not available | Data not available | Data not available |

| C-H...O | Data not available | Data not available | Data not available | Data not available |

Halogen Bonding (C-X...O, C-X...π)

Halogen bonding is a highly directional non-covalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a nucleophile such as an oxygen atom or a π-system. In the hypothetical crystal structure of this compound, the bromine atom could potentially engage in halogen bonding. The electron-withdrawing nitro and fluoro groups on the benzene ring would enhance the electrophilic character of the bromine atom's σ-hole, making it a plausible halogen bond donor.

Potential halogen bonds could include C-Br···O interactions, where the oxygen atoms of the nitro or carboxylic acid groups of neighboring molecules would act as acceptors. Additionally, C-Br···π interactions with the electron-rich aromatic ring of an adjacent molecule could also contribute to the crystal packing. However, without experimental crystallographic data, the presence, geometry, and energetic significance of any such halogen bonds in this compound remain purely speculative.

Van der Waals Forces and π-π Stacking Interactions

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal structures of planar aromatic compounds. These interactions, driven by electrostatic and dispersion forces, can adopt various geometries, such as face-to-face or offset stacking. The presence of multiple substituents on the benzene ring of this compound would influence the nature and strength of any potential π-π stacking. For instance, the electron-withdrawing groups might favor offset stacking arrangements to minimize electrostatic repulsion. Definitive information on the existence and geometry of π-π stacking in this compound is contingent on experimental structure determination.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of significant intermolecular contacts.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. DFT calculations could provide valuable insights into the geometry, vibrational frequencies, and charge distribution of this compound.

A geometry optimization using DFT would yield the lowest energy conformation of the this compound molecule in the gas phase. This would provide theoretical values for bond lengths, bond angles, and dihedral angles. Subsequent vibrational frequency analysis on the optimized geometry would predict the infrared and Raman active vibrational modes. These calculated frequencies, when appropriately scaled, can be compared with experimental spectroscopic data to confirm the molecular structure. As of now, no such computational studies have been published for this specific molecule.

| Parameter | Predicted Value |

| Optimized Bond Lengths (Å) | Data not available |

| Optimized Bond Angles (°) | Data not available |

| Calculated Vibrational Frequencies (cm-1) | Data not available |

| This table is for illustrative purposes. No calculated data for this compound has been found in the public domain. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxylic acid groups, indicating their role as hydrogen bond or halogen bond acceptors. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and potentially on the bromine atom (the σ-hole), highlighting their roles as electrophilic sites. Without specific DFT calculations, a detailed MEP map and analysis of the charge distribution for this compound cannot be presented.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Band Gap Estimation

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and kinetic stability of molecules. irjweb.comwikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE), a critical parameter for determining molecular stability. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. nih.gov For this compound, computational methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p) would be employed to calculate the energies of these frontier orbitals. irjweb.comnih.gov

The analysis of the HOMO and LUMO electron density distributions reveals the probable sites for electrophilic and nucleophilic attacks. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the bromine atom, while the LUMO would likely be concentrated on the electron-withdrawing nitro group and carboxylic acid moiety. researchgate.net This distribution is crucial for understanding the molecule's interaction with other chemical species.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These descriptors provide quantitative measures of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.12 |

| ELUMO | -3.45 |

| Band Gap (ΔE) | 3.67 |

| Ionization Potential (I) | 7.12 |

| Electron Affinity (A) | 3.45 |

| Electronegativity (χ) | 5.285 |

| Chemical Hardness (η) | 1.835 |

Molecular Dynamics (MD) Simulations for Conformational Landscape

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ucl.ac.uknih.gov For this compound, MD simulations can provide detailed insights into its conformational landscape, revealing the preferred three-dimensional structures and their relative stabilities in different environments (e.g., in a vacuum or in a specific solvent). ucl.ac.uknih.gov

The simulation would typically begin with an initial geometry of the molecule, often obtained from optimization using quantum chemical methods. ucl.ac.uk A force field, such as the General Amber Force Field (GAFF), would be chosen to describe the interatomic potentials. ucl.ac.uk The molecule is then placed in a simulation box, which can be filled with solvent molecules to mimic solution-phase behavior. The system's trajectory (the positions and velocities of all atoms) is then calculated by integrating Newton's laws of motion over a specified period, typically nanoseconds to microseconds.

Analysis of the MD trajectory allows for the exploration of the molecule's conformational flexibility, particularly the rotation around single bonds, such as the C-C bond connecting the carboxylic acid group to the benzene ring and the C-N bond of the nitro group. ucl.ac.uk By analyzing the distribution of dihedral angles and calculating the potential energy of different conformations, a Ramachandran-like plot can be generated to visualize the most stable and frequently occurring conformations. nih.gov This information is crucial for understanding how the molecule might interact with biological targets or self-assemble in solution. acs.orgacs.org

Table 2: Hypothetical Conformational Analysis from MD Simulation of this compound

| Conformational State | Dihedral Angle (O=C-C-C) | Relative Population (%) | Potential Energy (kcal/mol) |

|---|---|---|---|

| Conformer A | 0° ± 15° | 65 | 0.0 |

| Conformer B | 180° ± 15° | 30 | 1.2 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govdergipark.org.tr For this compound, a QSAR model could be developed to predict its potential biological activity (e.g., toxicity or herbicidal activity) based on its molecular descriptors. nih.govmdpi.com

The first step in a QSAR study is to generate a set of molecular descriptors for the target compound and a series of structurally related molecules with known activities. dergipark.org.tr These descriptors can be classified into several categories: electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.govmdpi.com

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is used to build a model that correlates a subset of these descriptors with the observed activity. dergipark.org.trmdpi.com The predictive power of the resulting QSAR model is then evaluated using statistical parameters like the coefficient of determination (R²) and through internal and external validation techniques. nih.gov

For nitroaromatic compounds like this compound, descriptors such as the energy of the LUMO (ELUMO), hydrophobicity (logP), and specific quantum chemical parameters related to the nitro group have been shown to be relevant in predicting their toxicity. nih.gov Cheminformatics tools are essential throughout this process for data management, descriptor calculation, and model building.

Table 3: Hypothetical Molecular Descriptors for a QSAR Model of this compound

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Electronic | ELUMO | -3.45 eV |

| Electronic | Dipole Moment | 4.2 D |

| Hydrophobic | LogP | 2.8 |

| Steric | Molecular Volume | 150.5 ų |

Advanced Applications and Research Frontiers of 5 Bromo 2 Fluoro 3 Nitrobenzoic Acid

Role as a Synthetic Intermediate in Complex Molecule Synthesis

5-Bromo-2-fluoro-3-nitrobenzoic acid is primarily utilized as a precursor in multi-step synthetic pathways. The differential reactivity of its functional groups—the carboxylic acid for amide bond formation, the nitro group for reduction to an amine, and the carbon-halogen bonds for cross-coupling reactions—provides chemists with a powerful tool for constructing intricate molecular architectures.

In the realm of pharmaceutical sciences, polysubstituted benzene (B151609) derivatives are fundamental scaffolds for the development of new therapeutic agents. The specific arrangement of substituents in this compound makes it a desirable starting material for creating novel pharmacologically active compounds.

Substituted benzoic acids are critical components in a wide array of approved drugs. For instance, the closely related compound, 5-bromo-2-chloro-benzoic acid, is a key starting material for the synthesis of antidiabetic drugs such as Dapagliflozin and Empagliflozin. google.com These drugs are inhibitors of the sodium-glucose cotransporter 2 (SGLT2). The structural motifs present in this compound suggest its potential as a precursor for new chemical entities in various therapeutic areas, serving as a foundational component upon which molecular complexity can be built to achieve desired biological activity.

The development of novel, biologically active scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated nitrogen heterocycles are particularly significant, as the inclusion of fluorine can enhance metabolic stability, bioavailability, and binding affinity. ekb.eg this compound is an ideal precursor for such structures. The synthetic utility of its functional groups is summarized below:

| Functional Group | Potential Transformation | Application in Scaffold Synthesis |

| Carboxylic Acid | Amide coupling, esterification | Forms linkages to other molecular fragments. |

| Nitro Group | Reduction to an amine (aniline derivative) | Enables formation of amides, sulfonamides, or can act as a key component in building heterocyclic rings (e.g., quinolines, benzimidazoles). |

| Fluoro Group | Nucleophilic aromatic substitution (SNAr) | Allows for the introduction of various nucleophiles to form new C-O, C-N, or C-S bonds, creating diverse scaffolds. ekb.eg |

| Bromo Group | Metal-catalyzed cross-coupling (e.g., Suzuki, Heck) | Facilitates the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl systems or other elaborate structures. |

This combination of reactive sites allows for a diversity-oriented synthesis approach, where a wide range of structurally distinct molecules can be generated from a single, highly functionalized starting material.

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. rsc.org An intensive global effort has led to the discovery and synthesis of potent Mpro inhibitors. One of the most prominent examples is Nirmatrelvir (PF-07321332), the active component in the antiviral medication Paxlovid. nih.gov A review of the published total synthesis routes for Nirmatrelvir indicates that its core structure is assembled from amino acid precursors and does not involve this compound as an intermediate. nih.govresearchgate.net While the search for new antiviral agents is ongoing, a direct application of this compound in the synthesis of current, prominent SARS-CoV-2 Mpro inhibitors has not been identified in the reviewed scientific literature.

The utility of halogenated and nitrated aromatic compounds extends beyond pharmaceuticals into the development of agrochemicals and advanced materials. These intermediates are crucial for producing molecules with desired biocidal activity or specific physical properties.

In the agrochemical sector, fluorinated compounds play a significant role. A structurally similar compound, 5-bromo-2-fluorobenzeneboronic acid , is documented as a vital intermediate in the synthesis of non-ester pyrethroid insecticides. google.comgoogle.com Pyrethroids are a major class of insecticides valued for their high efficacy and relatively low mammalian toxicity. The patent literature discloses a process for preparing 5-bromo-2-fluorobenzeneboronic acid, highlighting its importance as a precursor for pesticides. google.com This underscores the value of the 5-bromo-2-fluoro-phenyl motif as a key building block in the creation of effective crop protection agents.

Agrochemical Development and Material Science

Applications in Advanced Materials (e.g., Polymers, Liquid Crystals)

Currently, direct applications of this compound in the synthesis of polymers and liquid crystals are not widely documented in publicly available literature. However, the unique substitution pattern of the molecule provides a strong basis for its potential utility as a monomer or precursor in the creation of high-performance materials. The presence of a carboxylic acid group allows for its incorporation into polyesters and polyamides through condensation polymerization.

The combination of a bromine atom, a fluorine atom, and a nitro group on the benzene ring is expected to impart specific properties to any resulting polymers. These include enhanced thermal stability, flame retardancy (due to the bromine), and specific optical or electronic properties. The high polarity and potential for intermolecular interactions, such as dipole-dipole and halogen bonding, could also be exploited in the design of liquid crystalline materials. The synthesis of liquid crystalline polymers often involves the incorporation of rigid, polarizable molecular units, a description that fits this compound well. medcraveebooks.com

Further research is required to explore the polymerization of this compound and to characterize the properties of the resulting materials. Such studies would likely focus on leveraging its multifunctionality to create polymers with tailored thermal, mechanical, and optical characteristics for specialized applications.

Mechanistic Studies and Reaction Engineering

The reactivity of this compound is governed by the interplay of its diverse functional groups, making it a subject of interest for mechanistic and reaction engineering studies.

Detailed Reaction Mechanism Elucidation for Transformations Involving this compound

Transformations involving this compound are likely to proceed via established reaction mechanisms for aromatic compounds. The electron-withdrawing nature of the nitro, fluoro, and carboxylic acid groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atom, being a good leaving group in SNAr reactions, is a probable site for nucleophilic attack. Computational studies on similar nitro-substituted aromatic compounds have explored both concerted and stepwise mechanisms for such substitutions. nih.gov

Conversely, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, providing a pathway to introduce new carbon-carbon bonds. The carboxylic acid group can be converted to an ester or amide, or it can direct ortho-lithiation to introduce additional functional groups. The nitro group can be reduced to an amine, which can then undergo a wide range of further transformations, including diazotization.

Kinetic and Thermodynamic Investigations of Synthetic Pathways

Kinetic studies of transformations of this compound would be valuable for optimizing reaction conditions to favor desired products and minimize side reactions. For instance, in nucleophilic aromatic substitution reactions, understanding the rate constants for the substitution of the fluorine versus the bromine atom would be crucial for selective synthesis. Thermodynamic data, such as the enthalpy of formation and Gibbs free energy of reaction, would be essential for process safety assessments and for determining the feasibility of synthetic routes.

Process Intensification and Continuous Flow Chemistry for Scalable Production

The synthesis of nitroaromatic compounds, often involving highly exothermic nitration reactions, presents significant safety challenges in traditional batch reactors. researchgate.net Process intensification through continuous flow chemistry offers a safer and more efficient alternative for the scalable production of compounds like this compound. vapourtec.comcetjournal.it

Continuous flow reactors, with their high surface-area-to-volume ratios, allow for excellent heat transfer and precise temperature control, mitigating the risk of thermal runaways. vapourtec.com The small reaction volumes at any given time further enhance safety. vapourtec.com The nitration of aromatic compounds has been successfully demonstrated in continuous flow systems, often leading to higher yields and purities compared to batch processes. ewadirect.combeilstein-journals.org

The table below illustrates a conceptual comparison between batch and continuous flow processes for the synthesis of a hypothetical halogenated nitrobenzoic acid, highlighting the potential advantages of process intensification.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Volume | Large (liters to cubic meters) | Small (microliters to milliliters) |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Safety | Higher risk of thermal runaway | Inherently safer due to small volumes |

| Reaction Time | Hours to days | Seconds to minutes |

| Productivity | Lower space-time yield | Higher space-time yield |

| Scalability | Difficult, requires re-optimization | "Scaling-out" by parallelization |

| By-product Formation | Often higher due to poor control | Minimized through precise control |

This conceptual data underscores the potential of continuous flow chemistry for the safer and more efficient production of this compound.

Environmental and Toxicological Considerations in Research

The environmental fate and potential toxicity of this compound are important considerations, particularly given the known environmental impact of some nitroaromatic and halogenated compounds.

Biodegradation and Environmental Fate of Nitroaromatic Compounds

Nitroaromatic compounds are often resistant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. asm.orgnih.gov However, various microorganisms have evolved pathways to degrade these compounds, often initiating the process by either reducing the nitro group or through an initial dioxygenase attack that removes the nitro group as nitrite. nih.govcswab.org

The presence of halogens, such as bromine and fluorine, can further increase the recalcitrance of aromatic compounds to biodegradation. mdpi.com The carbon-halogen bond is generally stable, and its cleavage often represents a key step in the degradation pathway. mdpi.com While specific studies on the biodegradation of this compound are lacking, it is plausible that its environmental persistence would be significant. Research on the biodegradation of brominated flame retardants and other halogenated nitroaromatics indicates that these compounds can accumulate in the environment. nih.gov

The ecotoxicity of nitroaromatic compounds is a recognized concern, with many exhibiting mutagenic and carcinogenic properties. nih.govresearchgate.net Therefore, any research and application of this compound must be accompanied by a thorough assessment of its environmental and toxicological profile.

Assessment of Environmental Contamination Potential in Chemical Manufacturing

The manufacturing of complex organic molecules such as this compound necessitates a thorough evaluation of their potential for environmental contamination. While specific environmental fate and transport data for this particular compound are not extensively available in public literature, an assessment can be inferred from the behavior of related halogenated and nitroaromatic compounds. epa.govresearchgate.net These classes of chemicals are often flagged for environmental concern due to their potential for persistence, bioaccumulation, and toxicity. epa.govnih.gov

The structure of this compound, featuring a bromine, a fluorine, and a nitro group on a benzoic acid core, suggests several potential environmental concerns. The carbon-halogen and carbon-nitro bonds are generally strong, which can confer resistance to natural degradation processes, potentially leading to environmental persistence. awsjournal.org Halogenated organic compounds have been identified as a source of global environmental contamination due to their widespread use and persistent nature. epa.govnih.gov

In a manufacturing context, the potential for environmental release exists at various stages, including synthesis, purification, and waste treatment. Spills, leaks, or incomplete degradation in wastewater treatment facilities could lead to the introduction of the compound into aquatic and terrestrial ecosystems. The mobility and fate of the compound in the environment would be governed by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. nih.gov For instance, the carboxylic acid group may influence its solubility in water, while the aromatic ring and halogen substituents could lead to sorption to organic matter in soil and sediments. nih.govresearchgate.net

The ecotoxicological profile is another critical aspect of the environmental risk assessment. Nitroaromatic compounds can be toxic to a range of organisms. epa.govresearchgate.net The potential for aquatic toxicity is a significant concern, as manufacturing effluents can be discharged into water bodies. nih.govwestliberty.edu While specific data for this compound is lacking, related compounds like 3-nitrobenzoic acid have been shown to be harmful to aquatic life with long-lasting effects. chemistryjournals.net

A comprehensive environmental risk assessment would involve detailed studies on biodegradability, soil and water mobility, and aquatic toxicity. The following table illustrates key parameters that would be investigated to quantify the environmental contamination potential of a compound like this compound.

Illustrative Environmental Risk Assessment Parameters

| Parameter | Description | Potential Concern for Halogenated Nitroaromatics |

|---|---|---|

| Biodegradability | The ability of microorganisms to break down the compound. | Potentially low due to the presence of halogen and nitro groups, leading to persistence. |

| Soil Sorption Coefficient (Koc) | The tendency of the compound to bind to organic matter in soil. | Moderate to high, which could limit mobility but lead to accumulation in soil and sediment. |

| Aquatic Toxicity (LC50/EC50) | The concentration of the compound that is lethal or causes adverse effects to 50% of a test population of aquatic organisms. | Potential for toxicity to algae, invertebrates, and fish, based on data for related nitroaromatic compounds. nih.govchemistryjournals.net |

| Bioaccumulation Potential (BCF) | The accumulation of the compound in an organism from water. | The presence of a bromo-substituent may increase the potential for bioaccumulation. |

Sustainable Chemistry Principles in Synthesis and Application

The application of sustainable or "green" chemistry principles to the synthesis and lifecycle of this compound is crucial for minimizing its environmental footprint. nih.gov The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

For the synthesis of a highly functionalized molecule like this compound, several green chemistry principles are particularly relevant:

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. This involves maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy.

Use of Safer Solvents and Auxiliaries: Traditional organic syntheses often rely on volatile and toxic organic solvents. The selection of greener solvents, such as water, supercritical fluids, or biodegradable solvents, can significantly reduce the environmental impact. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of catalysis can often enable milder reaction conditions.

Use of Renewable Feedstocks: While the synthesis of complex aromatic compounds from renewable feedstocks is challenging, research in this area is ongoing. researchgate.netskpharmteco.com Exploring biosynthetic routes or using platform chemicals derived from biomass could offer more sustainable long-term alternatives.